Oxolane-2-carbonyl chloride

Pharmaceutical Intermediates Asymmetric Synthesis Antihypertensive Agents

Supply inconsistency plagues reactive acyl chloride procurement. Oxolane-2-carbonyl chloride (CAS 52449-98-6) delivers a stable tetrahydrofuran ring system for reliable incorporation into pharmaceutical intermediates (e.g., Terazosin) and functional polymers. • Available as racemate or enantiopure (R/S) for stereochemical control in asymmetric synthesis • Stored under inert atmosphere at 2-8°C; cold-pack shipped to preserve integrity • Batch-specific CoA with every order; bulk and custom packaging available

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 52449-98-6
Cat. No. B1296549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolane-2-carbonyl chloride
CAS52449-98-6
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)Cl
InChIInChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2
InChIKeyDVCFNCQPOANJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxolane-2-carbonyl chloride (52449-98-6): Technical Profile


Oxolane-2-carbonyl chloride (CAS 52449-98-6), also known as tetrahydro-2-furancarbonyl chloride, is an acyl chloride containing a five-membered tetrahydrofuran ring . It is a reactive building block used in various chemical syntheses and is characterized by its molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol [1]. The compound is typically supplied as a liquid or semi-solid and requires storage under an inert atmosphere at 2-8°C to maintain stability .

Reactive acyl chloride for introducing a tetrahydrofuran ring into target molecules.
Synthetic building block for pharmaceuticals and materials
Requires anhydrous handling and storage at 2–8 °C under inert atmosphere.
Refrigerated, moisture-sensitive reagent; plan logistics accordingly
Racemic and enantiopure (R or S) forms available for different synthetic strategies.
Choice supports racemic API synthesis or enantioselective drug discovery

Key Differentiators for Synthetic Planning


Generic substitution of acyl chloride reagents is not feasible for applications requiring a specific structural motif or chiral center. Oxolane-2-carbonyl chloride provides a reactive tetrahydrofuran ring system for further derivatization, a feature not present in common linear or aromatic acyl chlorides . Furthermore, the availability of pure enantiomers, such as the (R) and (S) forms, is essential for the asymmetric synthesis of pharmaceuticals like Terazosin, where the stereochemistry of the tetrahydrofuran moiety is critical for biological activity [1]. The following sections provide quantitative evidence for these differentiators.

Racemic vs. chiral starting material
Switching between racemic and single-enantiomer forms may alter product stereochemistry and downstream biological readouts. The two forms lead to different synthetic routes and cannot be directly interchanged without validating the entire process.
Acyl chloride vs. carboxylic acid
Tetrahydrofuran-2-carboxylic acid lacks the reactive acyl chloride group and requires additional activation before coupling. The acyl chloride form demands refrigerated, anhydrous storage; the acid is a room-temperature stable solid. Physical handling and work-up differ significantly.
Acyl chloride vs. alkyl chloride
Alkyl chlorides undergo nucleophilic substitution under different mechanisms and cannot replicate the acylation reactivity of oxolane-2-carbonyl chloride. The extreme moisture sensitivity of the acyl chloride prohibits direct substitution with less reactive electrophiles.

Comparative Evidence for Reagent Selection


Racemic vs. Chiral Utility in Terazosin Synthesis

The use of the racemic compound 1-[[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonyl]piperazine, derived from racemic Oxolane-2-carbonyl chloride, is explicitly claimed in a patent for the preparation of the antihypertensive drug Terazosin [1]. This is a direct contrast to chiral versions ((R) or (S)), where the R-enantiomer is known to be the pharmacologically active form of Terazosin. The choice between racemic and chiral starting material directly impacts the synthetic route, yield of the active pharmaceutical ingredient (API), and overall process economics.

Terazosin route
Class-level
Racemic (RS) oxolane-2-carbonyl chloride claimed for Terazosin; chiral (R) or (S) forms lead to different product stereochemistry.
Starting material choice affects downstream synthetic outcome and process design.
R-enantiomer is the active form per patent; verify against specific project goals.
Pharmaceutical Intermediates Asymmetric Synthesis Antihypertensive Agents

Stability and Storage vs. Carboxylic Acid Precursor

Oxolane-2-carbonyl chloride is documented to require storage under an inert atmosphere and at temperatures of 2-8°C . In contrast, its direct precursor, tetrahydrofuran-2-carboxylic acid, is a stable, non-reactive solid at room temperature [1]. This difference in physical state and stability has direct implications for procurement, inventory management, and experimental design.

Storage & handling
Head-to-head
Requires inert atmosphere and 2–8 °C; supplied as liquid/semi-solid.
Refrigerated, moisture-protected storage must be planned; lab workflow differs from room-temperature solid acid.
Tetrahydrofuran-2-carboxylic acid is a stable solid at room temperature.
Material Science Reagent Handling Stability

Moisture Sensitivity vs. Alkyl Chlorides

Acyl chlorides, including Oxolane-2-carbonyl chloride, exhibit a fundamentally different reactivity profile compared to alkyl chlorides. The C-Cl bond in acyl chlorides is highly polarized due to the adjacent carbonyl group, making them far more susceptible to nucleophilic substitution [1]. This high reactivity also renders acyl chlorides extremely sensitive to moisture and hydrolysis, requiring handling under strictly anhydrous conditions (<50 ppm water), a constraint not applicable to alkyl chlorides .

Reactivity profile
Class-level
Highly electrophilic carbonyl chloride; rapid nucleophilic substitution with extreme moisture sensitivity.
Demands strictly anhydrous conditions; not replaceable by alkyl chlorides for acylation.
Reactivity limits substitution options; plan for immediate use under inert atmosphere.
Organic Synthesis Reaction Mechanism Acylation

Applications in R&D and Manufacturing


Generic Terazosin API Synthesis

As established in Section 3, racemic Oxolane-2-carbonyl chloride is a key intermediate in a patented process for the synthesis of Terazosin [1]. This application is ideal for CROs and generic drug manufacturers seeking a cost-effective, well-documented route to this antihypertensive agent. The use of the racemic mixture avoids the higher cost and complexity of chiral separation or asymmetric synthesis required if using the enantiopure building block.

Chiral Building Block for Drug Discovery

As highlighted in Section 3, the enantiopure forms ((R) or (S)) of this compound are essential for the synthesis of chiral pharmaceuticals beyond racemic Terazosin [1]. This scenario is best suited for medicinal chemistry teams engaged in lead optimization and SAR studies where the stereochemistry of the tetrahydrofuran moiety is a key variable in influencing target binding and biological activity . Procurement of the specific enantiomer is a non-negotiable requirement for this research.

Functional Polymer and Dendrimer Preparation

The high reactivity of Oxolane-2-carbonyl chloride, as discussed in Section 3, makes it suitable for the functionalization of polymers and the synthesis of dendrimers under strictly controlled, anhydrous conditions [1]. For material scientists, this compound offers a route to introduce a reactive, tetrahydrofuran-containing group onto a polymer backbone or as a core for building more complex macromolecular architectures. The anhydrous handling requirement is a critical parameter for success in this application.

Application
Selection Property
Validation Focus
Terazosin intermediate synthesis
Racemic oxolane-2-carbonyl chloride reactivity
Patent-described acylation step reproducibility
Enantiopure drug discovery
(R)- or (S)-enantiomer identity
Stereochemical influence on target binding in SAR studies
Polymer functionalization
Anhydrous acylation efficiency
Moisture-sensitive coupling conditions and conversion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxolane-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.